molecular formula C18H14F3N3O B3149473 N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 672949-87-0

N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No. B3149473
CAS RN: 672949-87-0
M. Wt: 345.3 g/mol
InChI Key: INILYVOWVYBUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DRB, and it is a potent inhibitor of RNA polymerase II transcription.

Mechanism of Action

DRB inhibits RNA polymerase II transcription by binding to the enzyme's active site and preventing the elongation of the RNA chain. This results in the accumulation of short RNA transcripts and the inhibition of gene expression. DRB has also been shown to induce the phosphorylation of RNA polymerase II, which further inhibits transcription.
Biochemical and Physiological Effects
DRB has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by inhibiting the transcription of anti-apoptotic genes. DRB has also been shown to inhibit the replication of HIV-1 by blocking the transcription of viral RNA. In addition, DRB has been reported to have anti-inflammatory effects by inhibiting the transcription of pro-inflammatory genes.

Advantages and Limitations for Lab Experiments

DRB is a useful tool for studying transcriptional regulation in vitro and in vivo. It is a potent inhibitor of RNA polymerase II transcription and can be used to study the role of this enzyme in various biological processes. However, DRB has some limitations for lab experiments. It is toxic to cells at high concentrations, and its effects on other transcriptional regulators are not well understood.

Future Directions

There are many potential future directions for research involving DRB. One area of interest is the development of DRB derivatives with improved potency and specificity for RNA polymerase II. Another area of interest is the use of DRB in combination with other transcriptional inhibitors to study the complex regulation of gene expression. Furthermore, DRB could be used in the development of new therapies for cancer and viral infections by targeting RNA polymerase II transcription.

Scientific Research Applications

DRB is widely used in scientific research as a tool to study transcriptional regulation. It has been shown to inhibit the elongation phase of RNA polymerase II transcription, leading to the accumulation of short RNA transcripts. This property of DRB has been utilized to study the role of RNA polymerase II in various biological processes such as gene expression, cell differentiation, and development.

properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c1-10-11(2)23-16-9-14(6-7-15(16)22-10)24-17(25)12-4-3-5-13(8-12)18(19,20)21/h3-9H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INILYVOWVYBUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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